Ninerafaxstat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ninerafaxstat is a novel cardiac mitotrope developed for the treatment of cardiovascular diseases, particularly non-obstructive hypertrophic cardiomyopathy (nHCM). It is designed to enhance cellular energy metabolism by increasing the amount of energy produced per molecule of oxygen consumed, thereby improving myocardial metabolic efficiency .
Méthodes De Préparation
The synthetic routes and reaction conditions for Ninerafaxstat are not extensively detailed in publicly available literature. it is known that the compound is produced through a series of chemical reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods likely involve large-scale synthesis in pharmaceutical manufacturing facilities, ensuring high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Ninerafaxstat undergoes several types of chemical reactions, including:
Oxidation: Partial inhibition of fatty acid oxidation.
Reduction: Not commonly reported for this compound.
Substitution: Specific details on substitution reactions are not available.
Common reagents and conditions used in these reactions include various oxidizing agents and controlled environmental conditions to ensure the stability and efficacy of the compound. The major products formed from these reactions are intermediates that contribute to the final active pharmaceutical ingredient .
Applications De Recherche Scientifique
Ninerafaxstat has several scientific research applications, including:
Cardiovascular Research: It is primarily used in the treatment of non-obstructive hypertrophic cardiomyopathy, stable angina, and early-stage heart failure with preserved ejection fraction.
Metabolic Studies: The compound is used to study myocardial substrate utilization and energy metabolism, particularly in shifting myocardial substrate utilization in favor of glucose oxidation.
Clinical Trials: This compound has been evaluated in Phase 1 and 2 clinical trials, demonstrating safety and efficacy in improving cardiac energetics and reducing myocardial triglyceride content
Mécanisme D'action
Ninerafaxstat acts as a partial fatty acid oxidation (pFOX) inhibitor. By inhibiting fatty acid oxidation, it shifts myocardial substrate utilization towards glucose oxidation. This shift generates more adenosine triphosphate (ATP) per unit of oxygen consumed, thereby increasing myocardial metabolic efficiency. The compound targets mitochondrial pathways involved in energy production, enhancing cardiac energetics and improving overall cardiac function .
Comparaison Avec Des Composés Similaires
Ninerafaxstat is unique in its mechanism of action as a cardiac mitotrope. Similar compounds include:
Trimetazidine: Another pFOX inhibitor used to treat angina pectoris.
Ranolazine: Used to treat chronic angina by inhibiting late sodium current in cardiac cells.
Perhexiline: A metabolic modulator that shifts myocardial metabolism from fatty acid to glucose oxidation.
This compound stands out due to its specific targeting of mitochondrial pathways and its potential to improve cardiac energetics more efficiently .
Propriétés
Numéro CAS |
2254741-41-6 |
---|---|
Formule moléculaire |
C22H29N3O5 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C22H29N3O5/c1-27-19-7-6-18(20(28-2)21(19)29-3)16-25-11-9-24(10-12-25)13-14-30-22(26)17-5-4-8-23-15-17/h4-8,15H,9-14,16H2,1-3H3 |
Clé InChI |
AGVJLPKGBKSLKF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC(=O)C3=CN=CC=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.